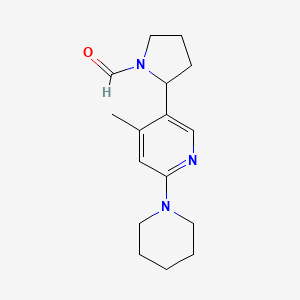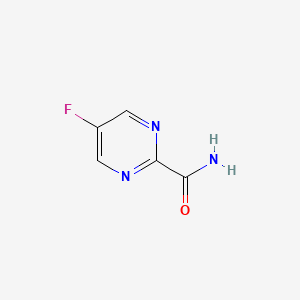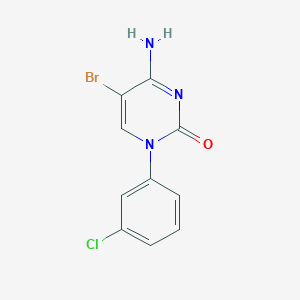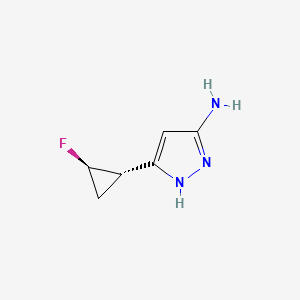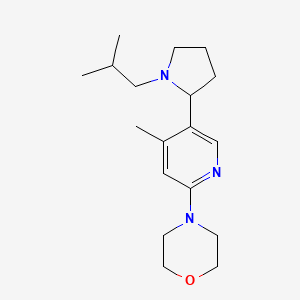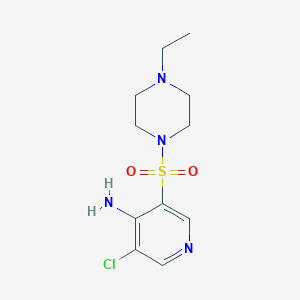
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol is a compound that features a phenyl ring substituted with a methanol group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . This reaction yields the desired product with the methanol group attached to the phenyl ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl ring and imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.
Aplicaciones Científicas De Investigación
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl ring and methanol group can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol
- (1-Ethyl-1H-imidazol-2-yl)methanol
- (1-Benzyl-1H-imidazol-2-yl)methanol
Uniqueness
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol is unique due to the specific positioning of the methanol group on the phenyl ring and the presence of the 1-methyl-1H-imidazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1349717-03-8 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
[3-(3-methylimidazol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C11H12N2O/c1-13-8-12-6-11(13)10-4-2-3-9(5-10)7-14/h2-6,8,14H,7H2,1H3 |
Clave InChI |
AOGIIAANWPLDRQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C2=CC=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


